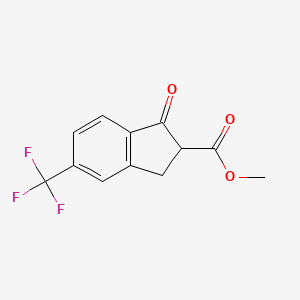

Methyl 3-oxo-6-(trifluoromethyl)-1,2-dihydroindene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 3-oxo-6-(trifluoromethyl)-1,2-dihydroindene-2-carboxylate” is a complex organic compound. It contains a trifluoromethyl group (-CF3), which is often found in pharmaceuticals and agrochemicals due to its ability to improve chemical stability and lipophilicity .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the indene ring, the introduction of the trifluoromethyl group, and the formation of the ester group. Unfortunately, without specific literature or patents, it’s challenging to provide a detailed synthesis route .Molecular Structure Analysis

The compound contains an indene ring, which is a fused cyclohexene and benzene ring. It also has a trifluoromethyl group attached to the 6-position of the indene ring and a 3-oxo group (a carbonyl group at the 3-position). The molecule is completed with a carboxylate ester group, where the carboxylic acid of the 2-carboxylate group is esterified with a methyl group .Chemical Reactions Analysis

The reactivity of this compound would be influenced by several functional groups. The trifluoromethyl group is electron-withdrawing, which could make the compound susceptible to nucleophilic attack. The ester could undergo hydrolysis, transesterification, or other common reactions of carboxylates .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially improving its ability to cross biological membranes .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Methyl 3-oxo-6-(trifluoromethyl)-1,2-dihydroindene-2-carboxylate is a compound involved in various chemical synthesis processes, highlighting its significance in the development of fluorinated compounds. Research indicates its utility in the synthesis of trifluoromethylated analogues, which are essential in pharmaceutical and agrochemical industries due to their enhanced metabolic stability and biological activity. For instance, studies have demonstrated its role in synthesizing new trifluoromethylated 4,5-dihydroorotic acid analogues through Michael-like 1,4-conjugate hydrocyanation reactions. These analogues exhibit unique structural features, potentially leading to novel therapeutic agents (Sukach et al., 2015).

Furthermore, direct trifluoromethylation techniques using CF3I have been explored, allowing for the efficient incorporation of trifluoromethyl groups into 1,3-dicarbonyl compounds. This method has facilitated the synthesis of fluorinated pyrazoles, highlighting the compound's versatility in synthesizing fluorinated derivatives, which are valuable in developing new materials and drugs (Ohtsuka et al., 2012).

Catalysis and Organic Transformations

In the realm of catalysis, this compound-related compounds have been employed as reagents in various organic transformations. Notably, carborane reagents have been introduced as alternatives to traditional triflate-based electrophilic reagents. These reagents offer increased electrophilicity and reduce nucleophilic side reactions, broadening the scope for synthesizing reactive cations and catalysts for organic synthesis, thereby enhancing reaction efficiency and selectivity (Reed, 2010).

Additionally, the compound's derivatives have found applications in facilitating acylation reactions. Scandium trifluoromethanesulfonate, for example, has shown exceptional catalytic activity in acylating alcohols with acid anhydrides or carboxylic acids. This illustrates the compound's role in streamlining synthetic pathways, particularly in synthesizing macrolactones and other complex organic molecules (Ishihara et al., 1996).

Material Science and Engineering

In material science, the synthesis of coordination polymers using semi-rigid carboxylate linkers derived from compounds similar to this compound has been reported. These polymers exhibit unique structural properties and potential applications in catalysis, gas storage, and separation technologies, demonstrating the compound's contribution beyond the realm of organic synthesis into materials engineering and design (Zhou et al., 2013).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 3-oxo-6-(trifluoromethyl)-1,2-dihydroindene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3O3/c1-18-11(17)9-5-6-4-7(12(13,14)15)2-3-8(6)10(9)16/h2-4,9H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMGVAUUNMZEKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=C(C1=O)C=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-ethyl-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2869906.png)

![N-(2-((4,6-difluorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2869907.png)

![N-cyclohexyl-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2869911.png)

![1-(3-fluorobenzyl)-3-(3-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![(E)-4-(3-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-cyano-3-oxoprop-1-en-1-yl)phenyl 4-methylbenzoate](/img/structure/B2869913.png)

![2-(Phenylmethoxycarbonylamino)-2-(3-propyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2869918.png)

![1-Phenyl-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol](/img/structure/B2869921.png)

![1-[1-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-1-oxobutan-2-yl]pyrrolidin-2-one](/img/structure/B2869923.png)